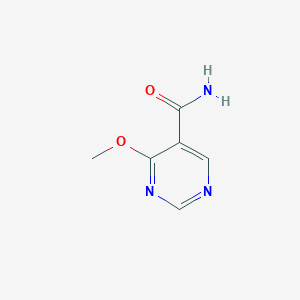
4-Methoxypyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrimidine-5-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method includes the catalytic amidation of carboxylic acids using reagents such as chlorotriazine family members, which work efficiently in both methanol (MeOH) and tetrahydrofuran (THF) as solvents . Another method involves the methoxylation reaction, where methanol and sodium hydroxide are used to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of amidation and methoxylation reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyrimidine-5-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to changes in the compound’s structure.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as chlorotriazine.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methanol, sodium hydroxide, and chlorotriazine family members. These reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions typically yield carboxamide derivatives, while methoxylation reactions produce methoxy-substituted pyrimidines .
Scientific Research Applications
4-Methoxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes . This inhibition can lead to changes in cellular signaling pathways, potentially resulting in therapeutic effects for diseases such as cancer and neurodegenerative disorders .
Comparison with Similar Compounds
4-Methoxypyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
4-Amino-2,6-dimethoxypyrimidine: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,4-Dichloro-5-methylpyrimidine: This compound undergoes different chemical reactions and has unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Properties
CAS No. |
911461-30-8 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-6-4(5(7)10)2-8-3-9-6/h2-3H,1H3,(H2,7,10) |
InChI Key |
YEVRPHYQWOHHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)
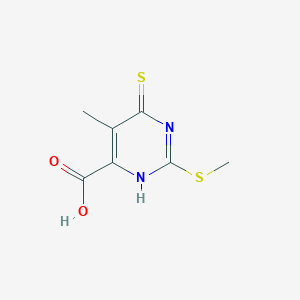
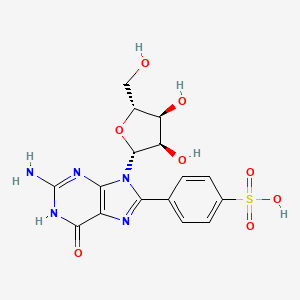
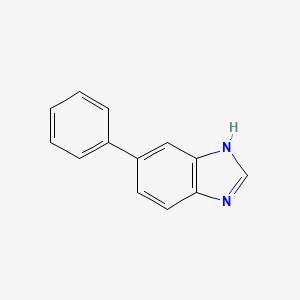

![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
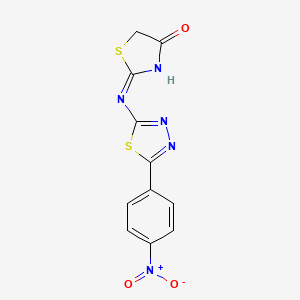
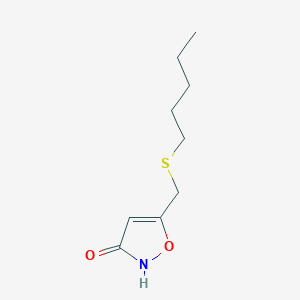
![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)


